6-(Pyridin-3-YL)hex-5-YN-1-OL
Description
Significance of Pyridyl-Alkynyl Alcohol Scaffolds in Modern Organic Chemistry
The pyridyl-alkynyl alcohol scaffold represents a convergence of three synthetically valuable functional groups, each contributing to its significance in modern organic and medicinal chemistry. The pyridine (B92270) ring is considered a "privileged scaffold" in drug discovery. researchgate.net Its nitrogen atom allows it to act as a hydrogen bond acceptor and imparts basicity and water solubility, properties that are often desirable in bioactive molecules. mdpi.com The pyridine moiety is a component of numerous FDA-approved drugs. researchgate.net
Alkynes are fundamental building blocks in synthetic chemistry, prized for their linear geometry and the high energy of their triple bond, which facilitates a wide range of chemical transformations. nih.gov The alkynyl group is a versatile handle for constructing more complex molecular architectures through reactions like coupling, cycloadditions, and hydrations. ontosight.aichempartner.com
The alcohol functional group, specifically a primary alcohol, adds a crucial point for hydrophilic interaction and a reactive site for further chemical modification, such as esterification or oxidation. ontosight.aisigmaaldrich.cn Chiral propargylic alcohols, which are structurally related, are important motifs in many pharmaceutical compounds and natural products. illinois.edu The combination of these three groups into a single scaffold creates a versatile and synthetically tractable molecule, enabling the exploration of diverse chemical space and the development of novel compounds with potential biological activity. ontosight.airesearchgate.net
Overview of the Chemical Compound's Core Structural Features and Reactive Sites
6-(Pyridin-3-YL)hex-5-YN-1-OL is an organic compound featuring a pyridine ring linked to a C6 alkyl chain that contains a terminal primary alcohol and an internal alkyne. The molecule's structure is defined by the connection of the pyridine at its 3-position to a hex-5-yn-1-ol chain via the C-C triple bond.
The compound possesses three primary reactive sites:
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and nucleophilic. It can be protonated or alkylated to form pyridinium (B92312) salts. mdpi.com The ring itself is electron-deficient and typically undergoes nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution occurs under more demanding conditions at the C-3 position. mdpi.com
The Alkyne Triple Bond: The C≡C triple bond is a region of high electron density, making it susceptible to addition reactions. It is a key reactive handle for Sonogashira coupling reactions, a common method for its synthesis from 3-halopyridines and 5-hexyn-1-ol. The triple bond can also participate in various cyclization and click chemistry reactions. ontosight.ai
The Primary Alcohol: The terminal hydroxyl (-OH) group is a versatile functional group. It can act as a hydrogen bond donor and increases the compound's polarity. Synthetically, it can be oxidized to an aldehyde or carboxylic acid, or undergo substitution and esterification reactions to introduce new functionalities. illinois.edu
The synthesis of this compound is typically achieved through a palladium-copper catalyzed Sonogashira coupling between a 3-halopyridine (like 3-bromopyridine) and 5-hexyn-1-ol.
Scope and Focused Research Areas within the Chemical Compound's Academic Context
The principal academic and research interest in this compound lies in its role as a key building block and molecular scaffold for the synthesis of ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, this compound and its derivatives are explored as potential partial agonists for the α4β2-nAChR subtype.
The research scope is centered on using this compound as a foundational structure for modification. The terminal alcohol provides a convenient attachment point for introducing other chemical moieties to probe structure-activity relationships (SAR). For example, this compound is a direct precursor to more complex molecules where the alcohol is functionalized to enhance binding affinity and selectivity for the target receptor. Its utility is not as an end-product itself, but as a crucial intermediate in the multi-step synthesis of novel compounds for investigating neurological and psychiatric disorders where nAChRs are implicated.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88940-60-7 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | This compound |
Data sourced from reference .
Table 2: Characteristic Spectroscopic Data
| Spectroscopy Type | Characteristic Peaks |
| ¹H NMR | Pyridyl Protons: δ 8.5–9.0 ppm |
| ¹³C NMR | Alkyne Carbons: δ 70-85 ppm; Pyridyl Carbons: δ 120-150 ppm |
| IR Spectroscopy | C≡C Stretch: ~2100 cm⁻¹; -OH Stretch: ~3300 cm⁻¹ |
Compound Index
Structure
3D Structure
Properties
CAS No. |
88940-60-7 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-pyridin-3-ylhex-5-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c13-9-4-2-1-3-6-11-7-5-8-12-10-11/h5,7-8,10,13H,1-2,4,9H2 |
InChI Key |
UQAOPTCZIRNCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 6 Pyridin 3 Yl Hex 5 Yn 1 Ol and Analogous Architectures
Strategies for Incorporating the Pyridyl Moiety
The introduction of the pyridin-3-yl group is a critical step in the synthesis of the target compound. The two main strategies to achieve this are the functionalization of a pre-existing pyridine (B92270) ring through cross-coupling reactions and the construction of the pyridine ring from acyclic precursors.
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Halopyridines and Alkyne Precursors
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of 6-(pyridin-3-yl)hex-5-yn-1-ol, typically involving the coupling of a 3-halopyridine with 5-hexyn-1-ol.
The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladium complexes with phosphine ligands are commonly employed. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated that a catalyst system of Pd(CF₃COO)₂ with PPh₃ and CuI as a co-catalyst in the presence of triethylamine (Et₃N) as a base and dimethylformamide (DMF) as a solvent at 100°C provides the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. scirp.org While this example involves a substituted pyridine, the conditions are illustrative of those applicable to the coupling of simpler 3-halopyridines.
| Halopyridine | Alkyne | Catalyst System | Solvent/Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | DMF/Et3N | 100 | 96 | scirp.org |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF3COO)2/PPh3/CuI | DMF/Et3N | 100 | 85 | scirp.org |
| 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF3COO)2/PPh3/CuI | DMF/Et3N | 100 | 78 | scirp.org |
| 2-Amino-3-bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(CF3COO)2/PPh3/CuI | DMF/Et3N | 100 | 82 | scirp.org |
Annulation Reactions for the De Novo Construction of Pyridine Rings
An alternative to functionalizing a pre-existing pyridine ring is the de novo synthesis of the pyridine nucleus from acyclic precursors. Annulation reactions, which involve the formation of a ring from one or more starting molecules, offer a powerful means to construct highly substituted pyridines.
One such approach involves the rhodium-catalyzed C-H bond functionalization/electrocyclization/dehydration procedure starting from terminal alkynes and α,β-unsaturated ketoximes. nih.gov This one-pot reaction allows for the modular synthesis of highly substituted pyridine derivatives. The use of electron-deficient phosphite ligands is crucial to suppress the undesired dimerization of the terminal alkynes. nih.gov
Another strategy for the de novo synthesis of pyridines is the Hantzsch-type reaction, which traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia. Modern variations of this reaction have been developed, for example, using rongalite as a C1 unit in an oxidative coupling with β-enamine carbonyl compounds to assemble the pyridine ring at the C-4 position. mdpi.com
| Reactant 1 | Reactant 2 | Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated ketoxime | Terminal alkyne | C-H functionalization/electrocyclization | Rhodium catalyst with phosphite ligands | One-pot synthesis of highly substituted pyridines. | nih.gov |
| β-Enamine carbonyl | Rongalite | Hantzsch-type oxidative coupling | None | Rongalite acts as a C1 source for the pyridine ring. | mdpi.com |
Approaches for Assembling the Hex-5-yn-1-ol Chain
The hex-5-yn-1-ol portion of the target molecule can be sourced from commercially available precursors or constructed through various synthetic transformations that allow for the introduction of specific stereochemical and regiochemical features.
Derivatization from Commercial 5-Hexyn-1-ol and Related Alkynol Precursors
The most direct approach to incorporating the hex-5-yn-1-ol chain is to utilize commercially available 5-hexyn-1-ol as the starting material. This alkynol can then be directly used in coupling reactions, such as the Sonogashira coupling with a suitable 3-halopyridine, as described in section 2.1.1. The terminal alkyne of 5-hexyn-1-ol is sufficiently reactive for this purpose.
Alternatively, derivatization of 5-hexyn-1-ol can be performed prior to the coupling step. For instance, the terminal alkyne can be protected, the alcohol group can be modified, or the chain can be extended. However, for the direct synthesis of this compound, the use of unprotected 5-hexyn-1-ol is often feasible and more atom-economical.
Stereoselective and Regioselective Construction of the Alkynyl Alcohol Moiety
For the synthesis of analogs of this compound with specific stereochemistry or substitution patterns on the hexynol (B8569683) chain, more elaborate synthetic strategies are required. Stereoselective methods allow for the control of the three-dimensional arrangement of atoms, which can be crucial for the biological activity of a molecule.
One approach to stereoselectively synthesize allylic alcohols, which can be precursors to alkynyl alcohols, involves the catalytic enantioselective alkenylation of aldehydes with 1-alkenylboron reagents. nih.gov This method can produce enantioenriched secondary allylic alcohols, which could then be further elaborated to the desired alkynyl alcohol.
Regioselective reactions control where on a molecule a reaction occurs. In the context of synthesizing alkynyl alcohols, this could involve the regioselective opening of an epoxide with an alkynyl nucleophile. For instance, the regioselective cleavage of 3,4-epoxy alcohols with substituted alkynylaluminum reagents provides a route to polypropionate structures, which can contain alkynyl alcohol motifs. mdpi.com
Advanced Coupling and Functionalization Techniques in the Synthesis of the Chemical Compound
Beyond the primary coupling of the pyridyl and hexynol moieties, advanced synthetic techniques can be employed for further functionalization or for the construction of more complex analogs. These methods often involve transition-metal catalysis and allow for the selective modification of the pyridine ring or the alkyne chain.
The direct C-H functionalization of pyridines is a rapidly developing area that offers an atom-economical way to introduce substituents without the need for pre-functionalized starting materials like halopyridines. rsc.org While challenging due to the electron-deficient nature of the pyridine ring, various methods are being developed to achieve regioselective C-H functionalization at different positions of the pyridine ring. nih.gov
Furthermore, the alkyne moiety in this compound serves as a versatile handle for further transformations. For example, palladium-catalyzed coupling reactions of alkynes can be used to introduce additional complexity. nih.gov The functionalization of terminal alkynes can be achieved through various methods, including alkynylative benzannulation reactions. google.com
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds, making it an exemplary method for synthesizing aryl and heteroaryl alkynes. nih.govwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org
The synthesis of analogs of this compound has been effectively demonstrated using this methodology. For instance, the compound 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) was synthesized via a palladium-catalyzed Sonogashira reaction. nih.govnih.gov In this synthesis, a substituted 3-bromopyridine derivative was coupled with 5-hexyn-1-ol. nih.gov The reaction was carried out at 90 °C using a palladium catalyst, specifically [PdCl₂(PPh₃)₂], and a copper(I) iodide (CuI) co-catalyst in the presence of triethylamine (Et₃N) as the base, affording the desired product in a high yield of 95%. nih.gov
The general conditions for Sonogashira couplings involving pyridine halides are well-established. The reaction is versatile, accommodating various solvents like dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and triethylamine. scirp.orgsoton.ac.uk The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. nih.govscirp.org For example, studies have shown that Pd(CF₃COO)₂ with PPh₃ as a ligand in DMF with Et₃N as a base at 100°C provides optimal conditions for coupling 2-amino-3-bromopyridines with terminal alkynes. scirp.org The presence of the copper co-catalyst is often crucial for the reaction to proceed efficiently, as it facilitates the formation of a copper(I) acetylide intermediate. nih.govwikipedia.org
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
Table 1: Representative Conditions for Sonogashira Coupling to Synthesize Pyridinyl Alkynes This table is interactive. Users can sort and filter the data.
| Aryl Halide Substrate | Alkyne Substrate | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromo-5-(azetidin-2-ylmethoxy)pyridine | 5-hexyn-1-ol | [PdCl₂(PPh₃)₂] / CuI | Et₃N | - | 90 | 95 | nih.gov |
| 2-Amino-3-bromo-pyridine | Various terminal alkynes | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | up to 96 | scirp.org |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd[PPh₃]₄ / CuI | Et₃N | THF | Room Temp | 85-93 | soton.ac.uk |
| Iodoarenes | Phenylacetylene | PdCl₂(PPh₃)₂ | - | Ionic Liquid | 55 | 72-99 | nih.gov |
Chemo- and Regioselective Synthetic Pathways to Achieve Target Structures
Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound, ensuring that reactions occur at the desired position and functional group. The Sonogashira coupling itself is an excellent example of a highly chemo- and regioselective reaction.
Regioselectivity: The reaction demonstrates high regioselectivity by specifically forming the new carbon-carbon bond at the site of the halogen atom on the pyridine ring. In the synthesis of this compound, a 3-halopyridine (such as 3-bromopyridine or 3-iodopyridine) is used as the starting material. The palladium catalyst selectively undergoes oxidative addition into the carbon-halogen bond at the 3-position of the pyridine ring, directing the coupling reaction to that specific site. wikipedia.org This allows for precise control over the isomer that is formed.
Furthermore, the reaction can distinguish between different types of halide atoms. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl > F. wikipedia.orgrsc.org This predictable selectivity allows for sequential couplings on a molecule containing multiple different halogen atoms. For example, a molecule containing both an iodide and a bromide can be selectively coupled at the iodide position under mild conditions, leaving the bromide available for a subsequent reaction. rsc.org This principle can be applied to create complex, multifunctionalized pyridine structures.
The development of cascade reactions, which combine multiple synthetic steps into a one-pot procedure, further highlights the control over selectivity. For instance, cascade processes involving carbonylation, Sonogashira coupling, and cyclization have been developed to synthesize complex heterocyclic structures derived from 3-iodo-4-(1H)-pyridones and terminal acetylenes. nih.gov Such strategies rely on the precise chemo- and regioselectivity of each step to achieve the desired target structure efficiently. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for Pyridyl Alkynyl Alcohols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 6-(Pyridin-3-YL)hex-5-YN-1-OL.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the aliphatic hexynol (B8569683) chain. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The protons on the aliphatic chain will appear more upfield, with the hydroxymethyl protons (-CH₂OH) being influenced by the electronegative oxygen atom. researchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the pyridine ring are expected in the δ 120-150 ppm range, while the sp-hybridized carbons of the alkyne would appear around δ 80-90 ppm. The aliphatic carbons of the hexynol chain will be observed in the upfield region of the spectrum (δ 10-70 ppm).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Notes |
| Pyridine C2 | ~8.5 | ~150 | ¹H: Doublet of doublets |
| Pyridine C4 | ~7.8 | ~138 | ¹H: Doublet of triplets |
| Pyridine C5 | ~7.3 | ~123 | ¹H: Doublet of doublets |
| Pyridine C6 | ~8.6 | ~148 | ¹H: Doublet |
| Alkyne C≡C-Py | N/A | ~85 | |
| Alkyne C≡C-CH₂ | N/A | ~82 | |
| -CH₂-C≡ | ~2.5 | ~20 | ¹H: Triplet |
| -CH₂-CH₂-C≡ | ~1.8 | ~31 | ¹H: Quintet |
| HO-CH₂-CH₂- | ~1.6 | ~25 | ¹H: Quintet |
| HO-CH₂- | ~3.7 | ~62 | ¹H: Triplet |
| -OH | Variable | N/A | ¹H: Broad singlet |
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons along the aliphatic chain (e.g., between HO-CH₂- and -CH₂-CH₂OH), as well as between coupled protons on the pyridine ring. researchgate.net
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. This would be particularly useful to trace the full connectivity of the hexynol chain from one end to the other.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment is essential for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. reading.ac.uknih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded or coupled. This can provide information about the molecule's conformation and the spatial relationship between the pyridine ring and the aliphatic chain.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₃NO), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm the elemental composition.
Interactive Table: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass | Typical Experimental Accuracy |
| C₁₁H₁₃NO | [M+H]⁺ | 176.1070 | ± 5 ppm |
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). gre.ac.uk The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecule's structure. ncsu.edu For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragments. youtube.com
Key fragmentation pathways would likely include:
Loss of water (H₂O) : A common fragmentation for alcohols, resulting in an [M+H-18]⁺ ion. youtube.com
Cleavage of the aliphatic chain : Fragmentation of the C-C bonds in the hexynol chain can occur. Alpha-cleavage next to the hydroxyl group is a common pathway for alcohols. youtube.com
Fragmentation of the alkyne : Alkynes can undergo characteristic fragmentation, often involving the propargyl cation. jove.com
Cleavage at the pyridine ring : The bond connecting the pyridine ring to the aliphatic chain could cleave, yielding a pyridinyl-containing fragment.
The choice of ionization technique is critical for successful mass spectrometric analysis. youtube.com
Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. youtube.com It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov The basic nitrogen atom of the pyridine ring readily accepts a proton, making this compound particularly amenable to positive-mode ESI. nih.gov
Nanostructure-Initiator Mass Spectrometry (NALDI) : NALDI is a surface-based laser desorption/ionization method that can be used for small molecules and is known for reducing background interference.
Electron Ionization (EI) : EI is a hard ionization technique that bombards the molecule with high-energy electrons. libretexts.org This process imparts significant energy, leading to extensive and reproducible fragmentation. libretexts.org While the molecular ion (M⁺˙) may be weak or absent, the detailed fragmentation pattern is highly valuable for structural confirmation and can be compared against spectral libraries. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
The structure of this compound contains a primary alcohol, an internal disubstituted alkyne, and a pyridine ring. Each of these functional groups gives rise to distinct and identifiable signals in the IR and Raman spectra.
The hydroxyl (-OH) group of the primary alcohol is expected to produce a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The corresponding C-O stretching vibration is anticipated to appear as a strong band in the 1050-1260 cm⁻¹ region.
The internal alkyne (C≡C) moiety is a key structural feature. The C≡C stretching vibration for a disubstituted alkyne typically appears in the 2190-2260 cm⁻¹ range. In IR spectroscopy, the intensity of this peak can be weak or absent if the bond is symmetrically substituted, leading to a small or zero change in the dipole moment. However, due to the asymmetry of the molecule, a weak to medium intensity band is predicted. In contrast, the C≡C stretch is generally strong and sharp in the Raman spectrum, as it involves a significant change in polarizability.
The pyridin-3-yl group contributes several characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations of the pyridine ring are predicted to appear in the 1400-1600 cm⁻¹ region. These bands are often complex and can be used to confirm the presence of the heterocyclic aromatic system.
The following table summarizes the predicted key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR) |
| Alcohol (-OH) | C-O Stretch | 1050-1260 | 1050-1260 | Strong (IR) |
| Alkyne (-C≡C-) | C≡C Stretch | 2190-2260 | 2190-2260 | Weak-Medium (IR), Strong (Raman) |
| Pyridine Ring | C=C, C=N Stretches | 1400-1600 | 1400-1600 | Medium-Strong |
| Pyridine Ring | Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |
| Alkyl Chain | C-H Stretches | 2850-2960 | 2850-2960 | Medium |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is an indispensable technique for assessing the purity of this compound and for its separation from reaction mixtures and impurities. The choice of technique depends on the compound's volatility and polarity.
Due to the presence of the polar hydroxyl group and the nitrogen-containing pyridine ring, this compound is a polar molecule with a relatively high boiling point, making High-Performance Liquid Chromatography (HPLC) the more suitable technique for its analysis. patsnap.comnih.gov A reversed-phase HPLC (RP-HPLC) method would be highly effective. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. The compound would elute at a retention time determined by its polarity relative to the mobile phase composition. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation and peak shape.
Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. nih.govmdpi.com Direct analysis of this compound by GC would be challenging due to its polarity and low volatility. The primary alcohol group can lead to peak tailing and potential degradation at high injector temperatures. To overcome this, derivatization of the hydroxyl group, for instance, by silylation to form a less polar and more volatile trimethylsilyl (TMS) ether, would be necessary prior to GC analysis. patsnap.com
The table below outlines hypothetical starting conditions for the chromatographic analysis of this compound.
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Considerations |
| HPLC | C18 (Reversed-Phase), 5 µm particle size | Gradient of Acetonitrile/Water | UV (at ~260 nm for pyridine ring) | Well-suited for polar, non-volatile compounds. |
| GC | DB-5 or similar (nonpolar) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Requires derivatization of the -OH group to increase volatility. |
For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns with a greater amount of stationary phase to handle higher sample loads. By scaling up the conditions developed during analytical RP-HPLC, significant quantities of the compound can be purified from crude reaction mixtures. Fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC or TLC) are combined and the solvent is removed to yield the purified product.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₁H₁₃NO. This comparison provides strong evidence for the compound's empirical and molecular formula, thereby confirming its elemental composition and purity.
The theoretical elemental composition is calculated based on the compound's molecular weight (175.23 g/mol ). nih.govnih.gov
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |
| Carbon | C | 12.011 | 11 | 75.40% |
| Hydrogen | H | 1.008 | 13 | 7.48% |
| Nitrogen | N | 14.007 | 1 | 7.99% |
| Oxygen | O | 15.999 | 1 | 9.13% |
Data sourced from PubChem CID 54119736 and other chemical calculators. nih.govwebqc.orgjuniperpublishers.comwebqc.org
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. azolifesciences.comazom.comwikipedia.org This powerful technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and stereochemistry of this compound, provided that a suitable single crystal can be grown. nih.gov
The process involves irradiating a high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. wikipedia.org By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the precise position of each atom in the crystal can be determined, leading to a complete and highly accurate molecular structure. azom.comfiveable.me This method would not only confirm the proposed structure but also provide valuable insights into intermolecular interactions, such as hydrogen bonding involving the alcohol and pyridine moieties, which dictate the crystal packing arrangement.
Computational and Theoretical Chemistry Studies on Pyridyl Alkynyl Alcohols
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, energy, and reactivity. iiste.orgresearchgate.net For a molecule like 6-(pyridin-3-yl)hex-5-yn-1-ol, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that define its structure.
DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would provide detailed information on the geometry of the pyridine (B92270) ring, the linear alkyne moiety, and the flexible hexanol chain. iiste.org The results would likely show the planarity of the pyridine ring and the characteristic bond lengths for the C-C triple bond of the alkyne. The calculations would also yield the total electronic energy of the molecule, a key parameter for assessing its stability.
Illustrative Optimized Geometry Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C≡C Bond Length | ~1.21 Å |
| Pyridine C-N Bond Lengths | ~1.34 Å |
| Pyridine C-C Bond Lengths | ~1.39 Å |
| C-O Bond Length (alcohol) | ~1.43 Å |
| O-H Bond Length (alcohol) | ~0.96 Å |
Note: These are representative values based on typical DFT calculations for similar functional groups and are for illustrative purposes only.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons in a chemical reaction.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the alkyne's π-system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, suggesting it is the preferred site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net
Illustrative FMO Data for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical energy values for illustrative purposes, based on typical FMO analyses of similar aromatic and alkynyl compounds.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry can be used to simulate chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the transition states, which are the highest energy points along the reaction pathway, and calculating the activation energies.
For this compound, reaction mechanism simulations could be applied to various transformations, such as the addition of electrophiles to the alkyne, or reactions involving the pyridine nitrogen or the hydroxyl group. By mapping the potential energy surface of a reaction, computational chemists can determine the most favorable reaction pathway and predict the reaction rates. nih.gov This information is crucial for understanding the kinetics of reactions involving this molecule.
Many chemical reactions can yield multiple products. Computational simulations are particularly useful in predicting and explaining the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product) of a reaction. For reactions involving the alkyne in this compound, such as hydrohalogenation, DFT calculations could predict whether the halogen adds to the carbon closer to the pyridine ring or the one further away. libretexts.org This is often rationalized by examining the stability of the intermediates and transition states for the different possible pathways. nih.govrsc.org
Conformational Analysis and Intramolecular Interactions
The flexible hexanol chain of this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is important as the conformation of a molecule can significantly influence its physical properties and biological activity.
Computational methods, such as molecular mechanics or DFT, can be used to systematically explore the conformational space of the molecule. researchgate.net For this compound, this would involve rotating the single bonds in the hexanol chain and calculating the energy of each resulting conformation. The analysis would likely reveal several low-energy conformers.
Investigation of Hydrogen Bonding and π-Interactions
Non-covalent interactions, such as hydrogen bonds and π-interactions, play a crucial role in determining the three-dimensional structure, crystal packing, and interaction of molecules with their environment. In the case of this compound, both intramolecular and intermolecular interactions are of significant interest.
The flexible hexynol (B8569683) chain allows for the possibility of intramolecular hydrogen bonding . The terminal hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring or the π-electron cloud of the alkyne can serve as hydrogen bond acceptors. Computational studies on similar flexible alcohol molecules have shown that the formation of such intramolecular hydrogen bonds can significantly influence the conformational preferences of the molecule. nih.govmdpi.com The relative stability of different conformers would depend on the strength of these interactions, which can be quantified using computational methods like Density Functional Theory (DFT).
Intermolecular hydrogen bonding is also a key feature of this compound, particularly in the solid state and in condensed phases. The hydroxyl group can form strong hydrogen bonds with neighboring molecules, leading to the formation of dimers or larger aggregates. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor for the hydroxyl groups of adjacent molecules.
π-Interactions , specifically π-π stacking, are another important class of non-covalent interactions that can influence the supramolecular assembly of this compound. The electron-deficient pyridine ring can interact with the electron-rich π-systems of neighboring molecules. Theoretical investigations into substituted pyridinium (B92312) ions have demonstrated that substituent effects can modulate the strength of these π-stacking interactions. nih.govresearchgate.net The presence of both a pyridine ring and an alkyne moiety suggests the potential for complex π-interaction networks. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be employed to characterize and quantify these weak interactions. nih.gov
Table 1: Calculated Interaction Energies for Non-Covalent Interactions in Pyridyl Systems This table presents illustrative data based on computational studies of various pyridine derivatives to demonstrate the types of interactions and their typical energy ranges.
| Interaction Type | System | Computational Method | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Pyridine-Water | MP2/aug-cc-pVTZ | -5.7 |
| Hydrogen Bond | Pyridine-Methanol | DFT (B3LYP) | -4.9 |
| π-π Stacking | Parallel-displaced Pyridine Dimer | CCSD(T) | -2.5 |
| C-H/π Interaction | Methane-Pyridine | MP2/aug-cc-pVTZ | -1.2 |
Studies on Ligand-Metal Binding Affinities and Orientations
The presence of both a pyridine nitrogen atom and an alkyne functional group makes this compound a potentially versatile ligand in coordination chemistry. The pyridine nitrogen is a well-known coordination site for a wide range of metal ions, acting as a Lewis base. rsc.org The alkyne's π-system can also participate in coordination with transition metals, leading to various binding modes.
Computational studies, particularly DFT, are instrumental in predicting the binding affinities and preferred coordination geometries of such ligands with different metal centers. nih.govnih.gov These calculations can provide insights into the nature of the metal-ligand bond, including the contributions of σ-donation from the pyridine nitrogen and π-backbonding to the alkyne. The flexible hexynol chain can also influence the coordination geometry, potentially allowing for chelation if the chain can fold to bring the terminal hydroxyl group into the coordination sphere of the metal.
Theoretical investigations can model the electronic properties of the resulting metal complexes, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding their reactivity and potential catalytic applications. rsc.org Furthermore, computational screening can help in identifying which metal ions would form the most stable complexes with this compound, guiding experimental synthetic efforts.
Table 2: Theoretical Ligand-Metal Binding Affinities for Pyridine and Alkyne Analogs This table provides representative theoretical binding energies for simple pyridine and alkyne ligands with various metal ions to illustrate the expected affinities.
| Ligand | Metal Ion | Computational Method | Calculated Binding Energy (kcal/mol) |
|---|---|---|---|
| Pyridine | Cu(II) | DFT (B3LYP/6-31G*) | -35.8 |
| Pyridine | Zn(II) | DFT (B3LYP/6-31G*) | -42.1 |
| Acetylene | Pt(II) | DFT (BP86) | -28.5 |
| Acetylene | Pd(II) | DFT (BP86) | -24.7 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. nih.govelsevierpure.com QSPR models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property of interest. nih.gov
For a molecule like this compound, QSPR models could be developed to predict a wide range of properties, including but not limited to, boiling point, solubility, and partition coefficient. researchgate.netresearchgate.net The development of a robust QSPR model involves several key steps: the compilation of a dataset of compounds with known properties, the calculation of a diverse set of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. semanticscholar.org
The molecular descriptors used in a QSPR model for this compound would need to capture the structural features of both the pyridine ring and the alkynyl alcohol side chain. These descriptors can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and connectivity indices.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, such as molecular volume and surface area.
Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as dipole moment, HOMO and LUMO energies, and partial charges on atoms.
Physicochemical descriptors: These represent well-known physicochemical properties like hydrophobicity (logP) and polarizability.
By developing QSPR models for a series of related pyridyl alkynyl alcohols, it would be possible to predict the properties of new, unsynthesized compounds, thereby accelerating the process of drug discovery and materials design.
Table 3: Relevant Molecular Descriptors for QSPR Modeling of Pyridyl Alkynyl Alcohols This table lists key molecular descriptors that would be important for developing QSPR models for compounds like this compound.
| Descriptor Class | Example Descriptors | Predicted Property |
|---|---|---|
| Topological | Wiener Index, Randic Connectivity Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Crystal Lattice Energy |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, UV-Vis Absorption |
| Physicochemical | LogP, Molar Refractivity | Membrane Permeability, Biological Activity |
Role of Pyridyl Alkynyl Alcohols As Scaffolds in Advanced Chemical Synthesis and Functional Materials Research
Strategic Building Blocks for Complex Molecular Architectures
The inherent reactivity of the alkyne and hydroxyl groups, coupled with the electronic properties of the pyridine (B92270) ring, makes pyridyl alkynyl alcohols such as 6-(Pyridin-3-YL)hex-5-YN-1-OL strategic starting materials for the synthesis of intricate molecular frameworks.
The pyridine moiety within pyridyl alkynyl alcohols can be further functionalized, and the alkyne group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of highly substituted pyridines. nih.govorganic-chemistry.org These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. nih.govresearchgate.net
The alkyne functionality can participate in a range of cyclization and cycloaddition reactions to construct various heterocyclic systems. For instance, alkynyl aldehydes, which can be derived from pyridyl alkynyl alcohols, are key reagents in the synthesis of N-, O-, and S-containing heterocycles. researchgate.netnih.govresearchgate.net These reactions often proceed through metal-catalyzed or metal-free pathways, offering a broad scope for the creation of novel molecular architectures.
Table 1: Examples of Heterocyclic Systems Synthesized from Alkynyl Precursors
| Heterocycle Class | Synthetic Method | Precursor Type | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Metal-free cyclization | Aryl alkynyl aldehydes | nih.gov |
| 2-Pyridones | Cyclization | Alkynyl aldehydes/alcohols | researchgate.net |
| Polysubstituted Pyridines | Three-component reaction | Alkynyl aldehydes | organic-chemistry.org |
| Thiazoles | Cyclization | Alkynyl aldehydes | nih.gov |
The pyridine ring is a common motif in many natural products and biologically active molecules. nih.gov Pyridyl alkynyl alcohols provide a convergent and flexible approach to the synthesis of complex polycyclic scaffolds and analogues of natural products. scielo.br The alkyne group can be strategically employed in intramolecular cyclizations or multi-component reactions to build fused ring systems.
Furthermore, the ability to modify both the pyridine ring and the alkynyl side chain allows for the creation of diverse libraries of natural product analogues. rsc.orgresearchgate.net This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity. rsc.org
Versatility in "Click Chemistry" Methodologies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The terminal alkyne present in this compound makes it an ideal substrate for these powerful ligation reactions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazole rings from azides and terminal alkynes. organic-chemistry.org This reaction is exceptionally versatile and has found widespread use in various scientific disciplines. acs.org Pyridyl alkynyl alcohols can be readily coupled with a diverse range of azide-containing molecules to generate novel pyridine-triazole conjugates. ijpsjournal.com
Table 2: Key Features of the CuAAC Reaction
| Feature | Description | Reference |
|---|---|---|
| High Yield | The reaction typically proceeds with near-quantitative conversion. | organic-chemistry.org |
| Regiospecificity | Exclusively forms the 1,4-disubstituted triazole isomer. | organic-chemistry.org |
| Mild Conditions | Can be performed in aqueous solutions and at room temperature. |
| Functional Group Tolerance | Compatible with a wide variety of functional groups. | ijpsjournal.com |
The ability to participate in click chemistry makes pyridyl alkynyl alcohols valuable tools for the development of molecular probes in chemical biology. By incorporating this "clickable" handle into a molecule of interest, researchers can subsequently attach reporter groups such as fluorophores, biotin, or affinity tags. This strategy is widely used for visualizing and isolating biomolecules in complex biological systems. The pyridine moiety itself can also contribute to the binding affinity and selectivity of the probe for its biological target.
Advanced Scaffold Design in Medicinal Chemistry Research
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.govenpress-publisher.comresearchgate.net The incorporation of a pyridyl alkynyl alcohol motif into a drug discovery program offers several advantages. The pyridine ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, contributing to binding affinity and selectivity. nih.gov
The hydroxyl group can serve as a hydrogen bond donor or acceptor, and the flexible alkyl chain allows for conformational adaptability in the binding pocket of a protein. The alkyne can be used for further derivatization to explore the chemical space around a lead compound or to attach a payload in the context of antibody-drug conjugates. A notable example is the investigation of 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), a compound with high potency and selectivity for α4β2-nicotinic acetylcholine (B1216132) receptors, which has been studied for its potential use in depression. nih.govnih.gov
Pyridine and Pyridinone Motifs as Privileged Scaffolds in Drug Design
The pyridine ring system is one of the most prevalent heterocyclic motifs in medicinal chemistry, recognized for its significant impact on pharmacological activity. tandfonline.com Its presence in numerous FDA-approved drugs highlights its importance as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyridine and its derivatives, including pyridinones, are integral components in drugs for a wide array of conditions, such as cancer, HIV/AIDS, tuberculosis, and hypertension. tandfonline.comresearchgate.net
The utility of the pyridine motif stems from several key characteristics:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like proteins and enzymes. acs.org
Modulation of Physicochemical Properties: Compared to a simple benzene ring, the pyridine nitrogen can increase a compound's water solubility and alter its lipophilicity, which can improve absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
Bioisosterism: Pyridine and pyridinone rings are often used as bioisosteres for other chemical groups, such as phenyl rings, amides, or other nitrogen-containing heterocycles. acs.orgresearchgate.net This substitution can lead to enhanced biological activity, improved metabolic stability, and better permeability. tandfonline.comacs.org
Pyridinone scaffolds, in particular, offer additional advantages as they can act as both hydrogen bond donors and acceptors. acs.orgresearchgate.net This dual capability makes them highly effective in mimicking peptide bonds and binding to kinase hinge regions, a common strategy in the design of kinase inhibitors for cancer therapy. acs.org The versatility of these scaffolds has encouraged extensive research into new analogues, with thousands of publications appearing in recent years, underscoring their ever-expanding role in drug discovery. researchgate.net
Table 1: Attributes of Pyridine and Pyridinone Scaffolds in Medicinal Chemistry
| Feature | Description | Therapeutic Relevance |
|---|---|---|
| Hydrogen Bonding | Nitrogen atom acts as an acceptor; pyridinone can act as both donor and acceptor. acs.org | Enhances binding affinity to biological targets. |
| Bioisosterism | Can replace phenyl, amide, or other heterocyclic groups. acs.orgresearchgate.net | Improves potency, metabolic stability, and cell permeability. tandfonline.com |
| Physicochemical Properties | Influences solubility, lipophilicity, and basicity. acs.orgresearchgate.net | Optimizes ADME profiles of drug candidates. |
| Therapeutic Scope | Found in antimicrobial, antiviral, anticancer, and antihypertensive agents. tandfonline.comresearchgate.net | Broad applicability across multiple disease areas. |
Design Principles for Ligands and Bioisosteres Incorporating the Pyridyl Alkynyl Alcohol Framework
The design of effective ligands and bioisosteres based on the pyridyl alkynyl alcohol framework is guided by principles that leverage the distinct properties of its constituent parts: the pyridine ring, the alkynyl linker, and the terminal alcohol.
Pyridine as a Directing Group and Anchor: The pyridine nitrogen provides a key interaction point, acting as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes. Its basicity and defined geometry are critical for orienting the molecule within a binding pocket. researchgate.net In the context of bioisosterism, replacing a phenyl or other ring system with pyridine can introduce beneficial polar interactions and improve drug-like properties. acs.orgresearchgate.net
Alkynyl Linker for Rigidity and Vectorial Projection: The acetylene (alkyne) group introduces rigidity and linearity into the molecular structure. This is a crucial design element, as it reduces the conformational flexibility of the molecule, thereby lowering the entropic penalty upon binding to a target. The rigid linker acts as a "spacer," projecting the other functional groups of the molecule in a well-defined direction to optimize interactions with specific residues in a protein's active site. The incorporation of an acetylene group into pyridine-based compounds has been shown to produce potent nicotinic acetylcholine receptor (nAChR) ligands, demonstrating the utility of this design principle. rsc.org
Terminal Alcohol for Secondary Interactions: The hydroxyl group (-OH) at the end of the alkyl chain serves as a versatile functional handle. It can act as both a hydrogen bond donor and acceptor, forming additional interactions that can enhance binding affinity and specificity. Furthermore, this alcohol group provides a convenient point for chemical modification, allowing for the attachment of other functional groups or linkers to explore structure-activity relationships or to conjugate the molecule to other entities.
The combination of these elements allows for the rational design of molecules with tailored properties. For instance, in the development of kinase inhibitors, the pyridine could bind to the hinge region, the alkynyl linker could span a hydrophobic channel, and the terminal alcohol could interact with solvent-exposed residues at the entrance of the active site.
Chemical Structure-Activity Relationship (SAR) Studies from a Molecular Design Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. For molecules built on the pyridyl alkynyl alcohol scaffold, SAR studies would systematically explore the impact of modifying each of its core components.
A hypothetical SAR exploration for a compound like this compound might involve the following:
Modification of the Pyridine Ring:
Positional Isomers: The position of the alkynyl-alcohol chain on the pyridine ring (e.g., 2-, 3-, or 4-position) would be varied. This alters the vector of the side chain relative to the nitrogen atom, which can dramatically affect binding orientation.
Substitution: Introducing various substituents (e.g., methyl, methoxy, halogens) onto the pyridine ring can modulate its electronic properties and steric profile. organic-chemistry.org Studies on similar alkynyl-pyridine systems have shown that even small electron-donating groups like a methyl group can yield potent inhibitors, while substitutions at certain positions can be detrimental to activity. organic-chemistry.org
Modification of the Alkynyl Linker:
Chain Length: The length of the alkyl chain between the pyridine ring and the terminal alcohol (in this case, a hexynyl chain) is a critical parameter. Varying the number of methylene units would alter the distance between the pyridine anchor and the hydroxyl group, which is essential for spanning the correct distance between binding pockets.
Linker Saturation: The acetylene moiety is essential for the rigidity and electronic properties of the linker. SAR studies often include analogues where the alkyne is reduced to an alkene or a fully saturated alkane to probe the importance of this rigidity and the π-system for biological activity. organic-chemistry.org
Modification of the Terminal Alcohol:
Functional Group Transformation: The terminal hydroxyl group can be converted into other functional groups, such as an ether, an amine, a thiol, or a carboxylic acid, to probe for alternative hydrogen bonding or ionic interactions. Research on a closely related analog, AMOP-H-OH, involved converting the terminal alcohol to thioacetate and thiobenzoate derivatives to investigate their effects on nAChR binding. rsc.org
These systematic modifications, guided by molecular modeling, help to build a comprehensive understanding of the key interactions required for biological activity and to optimize the design of more potent and selective compounds.
Table 2: Representative SAR Modifications for a Pyridyl Alkynyl Alcohol Scaffold
| Molecular Component | Type of Modification | Rationale |
|---|---|---|
| Pyridine Ring | Positional Isomerism (2-, 3-, 4-substitution) | Alters the geometric orientation of the side chain. |
| Addition of substituents (e.g., -CH₃, -F, -OCH₃) | Modulates electronics, sterics, and lipophilicity. organic-chemistry.org | |
| Alkynyl Linker | Varying alkyl chain length (e.g., pentynyl, heptynyl) | Optimizes the distance between key interaction points. |
| Saturation (alkyne vs. alkene vs. alkane) | Probes the importance of rigidity and π-electrons for activity. organic-chemistry.org |
| Terminal Alcohol | Conversion to other functional groups (e.g., -NH₂, -SH, -COOH) | Explores different hydrogen bonding and ionic interactions. rsc.org |
Development of Precursors for Functional Materials and Catalysis
Beyond medicinal chemistry, the pyridyl alkynyl alcohol framework is a valuable precursor for creating advanced materials and catalysts due to its unique combination of a coordinating heterocycle and reactive functional groups.
Utilization as Ligands in Transition Metal Catalysis and Organometallic Chemistry
The pyridine moiety is a well-established ligand in coordination chemistry and homogeneous catalysis. mdpi.com Pyridine-based alcohols, in particular, have garnered renewed interest as versatile ligands for various transition metals, including copper, manganese, nickel, palladium, and gold. rsc.org
The this compound scaffold can coordinate to a metal center in several ways:
N-Coordination: The pyridine nitrogen can act as a simple monodentate ligand, binding to a metal center.
N,O-Chelation: The molecule can act as a bidentate "pincer" or chelating ligand, where both the pyridine nitrogen and the deprotonated oxygen of the alcohol (forming an alcoholato ligand) coordinate to the same metal center. This chelation effect often leads to more stable and well-defined metal complexes. researchgate.net
Bridging Ligand: The alcoholato form of the ligand has a high ability to bridge two or more metal centers, facilitating the formation of polynuclear clusters. researchgate.net
These coordination modes are crucial for catalysis. For example, pyridonate (the deprotonated form of hydroxypyridine) ligands have been shown to be critical in 3d-transition metal catalysts for hydrofunctionalization reactions. digitellinc.com The cooperation between the metal center and the ligand's basic sites can significantly enhance catalytic performance. chemrxiv.org Furthermore, the alkynyl group can also participate in coordination or undergo catalytic transformations, making these ligands valuable in reactions involving alkyne substrates. rsc.org The synthesis of chiral pyridinyl alcohols has also enabled their use in asymmetric catalysis, a key area in modern organic synthesis. wikipedia.org
Incorporation into Polymeric Systems and Nanomaterials
The dual functionality of the pyridyl alkynyl alcohol scaffold makes it an attractive monomer or functionalizing agent for the synthesis of advanced polymers and nanomaterials.
Polymer Synthesis: Pyridine-containing polymers are promising materials for applications ranging from catalysis and contaminant capture to self-assembly of block copolymers. researchgate.net The alkyne and alcohol groups in this compound provide two distinct handles for polymerization.
The terminal alkyne is particularly suited for click chemistry , specifically the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). ugent.be This reaction can be used to polymerize the molecule with a di-azide comonomer or to graft it onto an azide-functionalized polymer backbone. This method is a powerful tool for creating well-defined polymer architectures. digitellinc.comugent.be
The alcohol group can be used in condensation polymerizations to form polyesters or polyurethanes. It can also be converted into other reactive groups, such as an acrylate, for radical polymerization.
The resulting polymers would incorporate the pyridine moiety, imparting properties such as pH-responsiveness, metal-coordination capability, and altered solubility. acs.org Such functional polymers have applications as recyclable catalyst supports, materials for organic electronics, and smart materials that respond to environmental stimuli. rsc.orgacs.org
Nanomaterial Functionalization: The alkyne group is widely used to functionalize the surface of nanomaterials. For example, silica or magnetic nanoparticles can be coated with a layer that presents alkyne groups on the surface. acs.orgnih.gov The pyridyl alkynyl alcohol can then be attached to these nanoparticles via click chemistry. researchgate.net This process allows for the precise engineering of the nanoparticle surface, decorating it with pyridine units that can be used to coordinate metal catalysts, bind biological molecules, or tune the material's electronic properties. The alkynyl group itself has been shown to be effective in reducing metal precursors like HAuCl₄ to form gold nanoparticles, with the organic moiety simultaneously acting as a stabilizing agent. researchgate.netacs.org
Q & A
Basic Question: What are the primary synthetic routes for 6-(Pyridin-3-YL)hex-5-YN-1-OL, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves alkyne coupling reactions between pyridine derivatives and propargyl alcohols. Key steps include:
- Sonogashira coupling between 3-bromopyridine and hex-5-yn-1-ol derivatives under Pd/Cu catalysis .
- Protection/deprotection strategies for the hydroxyl group to prevent side reactions (e.g., using tert-butyldimethylsilyl ethers) .
Critical Factors for Yield Optimization:
Basic Question: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Pyridyl protons (δ 8.5–9.0 ppm) and alkyne-proximal protons (δ 2.5–3.5 ppm) confirm regiochemistry .
- ¹³C NMR : Alkyne carbons (δ 70-85 ppm) and pyridyl carbons (δ 120-150 ppm) validate connectivity .
- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and -OH (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Question: How can computational methods predict reactivity trends in derivatives of this compound?
Answer:
- DFT Calculations : Model transition states for alkyne functionalization (e.g., cycloadditions) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
- Case Study : DFT analysis of electron density at the alkyne carbon predicts regioselectivity in click reactions .
Example Workflow:
Optimize geometry with B3LYP/6-31G(d).
Calculate Fukui indices for electrophilic/nucleophilic sites.
Validate with experimental kinetic data .
Advanced Question: How to resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies often arise from:
- Purity Issues : HPLC or GC-MS quantification is critical (e.g., residual Pd catalysts may inhibit enzymes) .
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffer) or cell lines alter IC₅₀ values .
Methodological Recommendations:
| Step | Action | Reference |
|---|---|---|
| 1 | Standardize purity (>98% by HPLC) | |
| 2 | Use orthogonal assays (e.g., enzymatic vs. cellular) | |
| 3 | Control solvent concentration (<1% DMSO) |
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (pyridine derivatives are irritants) .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
- Waste Disposal : Quench alkyne residues with aqueous AgNO₃ before disposal .
Advanced Question: How to design experiments for studying intramolecular hydrogen bonding in this compound?
Answer:
- Variable-Temperature NMR : Monitor -OH proton shifts (Δδ) to detect H-bonding strength .
- X-ray Crystallography : Resolve spatial proximity between hydroxyl and pyridyl N .
- IR in Different Solvents : Compare O-H stretching frequencies in polar vs. nonpolar media .
Example Data:
| Solvent | O-H Stretch (cm⁻¹) | Implication |
|---|---|---|
| CCl₄ | 3300 | Free -OH |
| DMSO | 3450 | H-bonded |
Advanced Question: What strategies optimize the compound’s stability during long-term storage?
Answer:
- Light Sensitivity : Store in amber vials under argon to prevent alkyne oxidation .
- Temperature : -20°C minimizes decomposition; avoid freeze-thaw cycles .
- Lyophilization : Convert to stable salt forms (e.g., hydrochloride) .
Basic Question: How to troubleshoot low yields in the final purification step?
Answer:
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal growth .
- Common Pitfalls :
Advanced Question: How does steric hindrance from the pyridyl group influence alkyne reactivity?
Answer:
-
Kinetic Studies : Compare reaction rates of this compound vs. non-pyridyl analogs in Huisgen cycloadditions .
-
Steric Maps : Generate using molecular modeling software (e.g., Avogadro) to quantify spatial crowding .
-
Experimental Data :
Substituent Rate Constant (k, M⁻¹s⁻¹) Pyridyl 0.05 ± 0.01 Phenyl 0.12 ± 0.03
Advanced Question: What are best practices for scaling up synthesis without compromising purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
